(5-Bromo-3-benzo[b]thienyl)methanol
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Overview
Description
(5-Bromo-3-benzo[b]thienyl)methanol is a chemical compound with the molecular formula C9H7BrOS and a molecular weight of 243.12 g/mol . It is a white to off-white solid with a melting point of 79°C . This compound is known for its unique structure, which includes a bromine atom attached to a benzo[b]thiophene ring, making it a valuable intermediate in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-Bromo-3-benzo[b]thienyl)methanol typically involves the bromination of benzo[b]thiophene followed by a reduction reaction. One common method includes the use of bromine and a suitable solvent such as chloroform or dichloromethane to brominate benzo[b]thiophene at the 5-position . The resulting 5-bromobenzo[b]thiophene is then subjected to a reduction reaction using a reducing agent like lithium aluminum hydride (LiAlH4) in anhydrous ether to yield this compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
(5-Bromo-3-benzo[b]thienyl)methanol undergoes various chemical reactions, including:
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: KMnO4 in aqueous or acidic medium, CrO3 in acetic acid.
Reduction: Pd/C with H2 gas, LiAlH4 in anhydrous ether.
Substitution: NaOCH3 in methanol, KOtBu in tert-butanol.
Major Products Formed
Oxidation: 5-Bromo-3-benzo[b]thiophene-2-carboxylic acid.
Reduction: 3-Benzo[b]thienylmethanol.
Substitution: 5-Methoxy-3-benzo[b]thienylmethanol.
Scientific Research Applications
(5-Bromo-3-benzo[b]thienyl)methanol has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of (5-Bromo-3-benzo[b]thienyl)methanol involves its interaction with specific molecular targets and pathways. The bromine atom and the benzo[b]thiophene ring play crucial roles in its reactivity and biological activity. The compound can interact with enzymes and receptors, leading to various biochemical effects . The exact molecular targets and pathways are still under investigation, but preliminary studies suggest its involvement in modulating cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
- (5-Bromo-2-thienyl)methanol
- (5-Bromo-3-thienyl)methanol
- (5-Bromo-2-benzo[b]thienyl)methanol
Uniqueness
(5-Bromo-3-benzo[b]thienyl)methanol is unique due to its specific substitution pattern on the benzo[b]thiophene ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
IUPAC Name |
(5-bromo-1-benzothiophen-3-yl)methanol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrOS/c10-7-1-2-9-8(3-7)6(4-11)5-12-9/h1-3,5,11H,4H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MYIMGJBVLBPXGC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Br)C(=CS2)CO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrOS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20428727 |
Source
|
Record name | (5-Bromo-3-benzo[b]thienyl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20428727 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.12 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
852180-52-0 |
Source
|
Record name | (5-Bromo-3-benzo[b]thienyl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20428727 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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